molecular formula C8H9N3 B1322007 3-methyl-1H-indazol-6-amine CAS No. 79173-62-9

3-methyl-1H-indazol-6-amine

Cat. No.: B1322007
CAS No.: 79173-62-9
M. Wt: 147.18 g/mol
InChI Key: HWSCSUHNTVVKSR-UHFFFAOYSA-N
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Description

3-methyl-1H-indazol-6-amine is a nitrogen-containing heterocyclic compound. It belongs to the indazole family, which is known for its diverse biological activities and pharmacological properties.

Biochemical Analysis

Biochemical Properties

3-methyl-1H-indazol-6-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups to specific substrates. This inhibition can affect various signaling pathways within the cell . Additionally, this compound has been found to interact with proteins involved in cell cycle regulation, potentially leading to cell cycle arrest .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to induce apoptosis, or programmed cell death, in cancer cells. This is achieved through the activation of specific signaling pathways that lead to cell death . Furthermore, this compound can influence gene expression by modulating the activity of transcription factors, which are proteins that help turn specific genes on or off . This modulation can lead to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. For example, it can bind to the active site of kinases, preventing them from phosphorylating their substrates . This binding can lead to the inhibition of downstream signaling pathways, ultimately affecting cellular functions such as proliferation and survival. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. It has been found that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including persistent cell cycle arrest and apoptosis . These effects are particularly pronounced in cancer cells, where the compound’s anticancer properties are most evident .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have minimal toxic effects, while still exerting its therapeutic benefits . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic use to maximize benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes various enzymatic reactions . These reactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound . Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, the compound can accumulate in specific compartments, such as the nucleus or mitochondria, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. The compound has been found to localize primarily in the nucleus, where it can interact with DNA and nuclear proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus . Additionally, this compound can localize to other organelles, such as mitochondria, where it can influence mitochondrial function and energy production .

Chemical Reactions Analysis

Types of Reactions

3-methyl-1H-indazol-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted indazole derivatives with varying biological activities. For example, oxidation can yield nitro-indazole derivatives, while reduction can produce amino-indazole derivatives .

Scientific Research Applications

Anticancer Applications

1.1 Overview of Anticancer Properties
Research has shown that derivatives of indazole, including 3-methyl-1H-indazol-6-amine, exhibit promising anticancer properties. A study demonstrated that 1H-indazol-6-amine derivatives could inhibit tumor cell proliferation effectively. Specifically, compounds derived from this structure showed anti-proliferative activity against various cancer cell lines, including colorectal cancer cells (HCT116) with IC50 values ranging from 2.9 to 59.0 μM .

1.2 Mechanisms of Action
The anticancer activity is attributed to the ability of these compounds to induce apoptosis and disrupt cell cycle progression. For instance, one derivative was found to affect apoptosis pathways by inhibiting Bcl2 family members and the p53/MDM2 pathway . This suggests that this compound and its derivatives may serve as effective scaffolds for developing new anticancer agents.

Antibacterial Activity

2.1 Synthesis and Evaluation
Recent studies have focused on synthesizing novel heterocyclic compounds based on this compound to evaluate their antibacterial properties. The synthesized derivatives were tested against various bacterial strains, showing significant antibacterial activity, which indicates potential therapeutic uses in treating bacterial infections .

Synthetic Intermediates in Drug Development

3.1 Role as a Building Block
this compound serves as an important intermediate in the synthesis of more complex pharmaceutical compounds. It has been utilized in synthesizing other biologically active indazole derivatives, which are critical in drug discovery processes .

3.2 Case Studies
A notable case involved the synthesis of N,2,3-trimethyl-2H-indazol-6-amine, which is a precursor for pazopanib, a drug used in cancer therapy . The synthesis involved multiple steps including nitro reduction and reductive amination, highlighting its utility in producing clinically relevant compounds.

Summary of Findings

The applications of this compound extend across various domains:

Application Area Details
Anticancer Activity Effective against multiple cancer cell lines with IC50 values indicating significant cytotoxicity .
Antibacterial Activity Demonstrated notable antibacterial properties against various strains .
Synthetic Intermediate Key role in synthesizing complex drugs like pazopanib .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and pharmacological properties. Its ability to inhibit IDO1 and its potential as an anticancer agent make it a valuable compound for further research and development .

Biological Activity

3-Methyl-1H-indazol-6-amine is a nitrogen-containing heterocyclic compound belonging to the indazole family, recognized for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, particularly in cancer research, detailing mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₈H₉N₃
  • Molar Mass : Approximately 147.18 g/mol
  • Structure : The compound features a methyl group at the 3-position and an amino group at the 6-position of the indazole ring, which influences its reactivity and biological properties.

This compound primarily targets tyrosine kinases , which are critical in various signaling pathways associated with cell growth and proliferation. The compound binds effectively to the hinge region of these kinases, inhibiting their activity. This interaction leads to significant downstream effects in cellular processes:

  • Inhibition of Cell Growth : Studies have shown that this compound can inhibit cell growth in various neoplastic cell lines at concentrations lower than 1 µM.
  • Induction of Apoptosis : It has been observed to induce apoptosis in cancer cells through activation of specific signaling pathways, including the p53/MDM2 pathway .

The biochemical properties of this compound include:

  • Interaction with Enzymes : The compound inhibits certain kinases, affecting various signaling pathways within cells. This inhibition can lead to altered cellular functions and promote programmed cell death (apoptosis).

Table 1: Summary of Biological Activities

ActivityDescription
AntiproliferativeInhibits growth in cancer cell lines such as K562, A549, PC-3, Hep-G2
Apoptosis InductionActivates apoptosis pathways, notably affecting Bcl-2 and Bax proteins
Target InteractionBinds to tyrosine kinases, affecting downstream signaling pathways

Study on Antitumor Activity

A recent study synthesized various indazole derivatives, including this compound, and evaluated their inhibitory activities against human cancer cell lines:

  • Cell Lines Tested : K562 (chronic myeloid leukemia), A549 (lung cancer), PC-3 (prostate cancer), Hep-G2 (hepatoma).
  • Findings : The compound demonstrated an IC50 value of approximately 5.15 µM against K562 cells while exhibiting selectivity towards normal cells (HEK-293) with an IC50 of 33.2 µM. This indicates a promising therapeutic window for potential anticancer applications .

Apoptosis Analysis

In another analysis focusing on K562 cells treated with varying concentrations of this compound:

  • Results : Treatment with concentrations of 10 µM to 14 µM resulted in total apoptosis rates increasing from 9.64% to 37.72%, indicating a dose-dependent response. Western blotting showed decreased expression of Bcl-2 and increased expression of Bax, confirming the induction of apoptosis through the modulation of these proteins .

Properties

IUPAC Name

3-methyl-2H-indazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-5-7-3-2-6(9)4-8(7)11-10-5/h2-4H,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWSCSUHNTVVKSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC(=CC2=NN1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60620763
Record name 3-Methyl-2H-indazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60620763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79173-62-9
Record name 3-Methyl-2H-indazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60620763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-1H-indazol-6-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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